molecular formula C7H7N3O B13758231 1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one CAS No. 1150618-45-3

1-Methyl-1,4-dihydro-5H-pyrazolo[4,3-b]pyridin-5-one

Cat. No.: B13758231
CAS No.: 1150618-45-3
M. Wt: 149.15 g/mol
InChI Key: DMYMQFCGXNKEEO-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 5-aminopyrazoles with α,β-unsaturated 2-acyl imidazoles, leading to the formation of pyrazolopyridine analogues with high yield and enantioselectivity .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves optimizing the synthetic routes for large-scale production, ensuring high yield, purity, and cost-effectiveness. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxidized derivatives.

    Reduction: Reduction reactions can convert it into different reduced forms.

    Substitution: It can undergo nucleophilic and electrophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are commonly employed.

Major Products Formed

Scientific Research Applications

1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a selective inhibitor of HSP90α and HSP90β, proteins involved in the heat shock response. The compound binds to the N-terminal ATP binding site of these proteins, inhibiting their function and leading to various downstream effects .

Comparison with Similar Compounds

Similar Compounds

    1H-pyrazolo[3,4-b]pyridine: Shares a similar core structure but differs in the substitution pattern.

    1H-pyrrolo[2,3-b]pyridine: Another related compound with a different ring fusion and substitution pattern.

Uniqueness

1-methyl-1H-pyrazolo[4,3-b]pyridin-5(4H)-one is unique due to its specific substitution at the 1-methyl position and the 5(4H)-one functionality. These features contribute to its distinct chemical reactivity and biological activity, setting it apart from other similar compounds .

Properties

CAS No.

1150618-45-3

Molecular Formula

C7H7N3O

Molecular Weight

149.15 g/mol

IUPAC Name

1-methyl-4H-pyrazolo[4,3-b]pyridin-5-one

InChI

InChI=1S/C7H7N3O/c1-10-6-2-3-7(11)9-5(6)4-8-10/h2-4H,1H3,(H,9,11)

InChI Key

DMYMQFCGXNKEEO-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=N1)NC(=O)C=C2

Origin of Product

United States

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